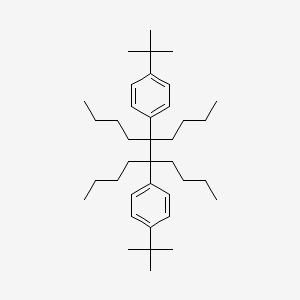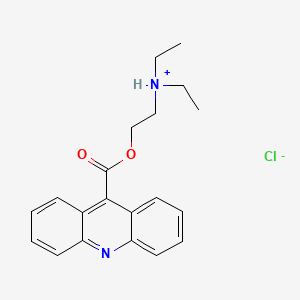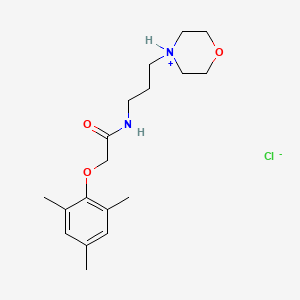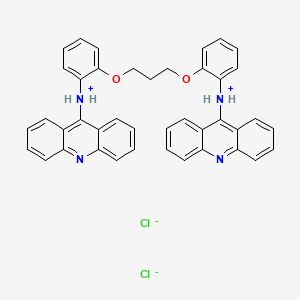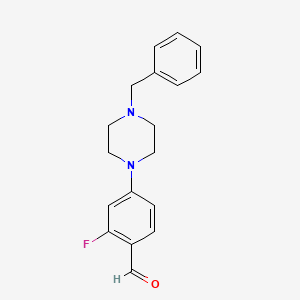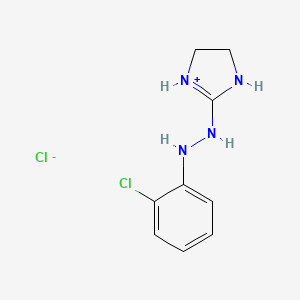
2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This compound is characterized by the presence of a urea or amide functional group in the 2-position of the imidazolidinone ring. It is widely used in various fields, including pharmaceuticals, natural products, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: This approach involves the addition of nitrogen-containing groups to olefins, leading to the formation of imidazolidinone derivatives.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form imidazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance the efficiency and yield of the synthesis. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to be effective in the synthesis of imidazolidinone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride include:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
Emicerfont: A drug featuring the imidazolidinone ring system.
Imidapril: Another drug with the imidazolidinone structure.
Azlocillin: A drug that includes the imidazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the presence of the (2-chlorophenyl)hydrazone group, which imparts distinct chemical and biological properties to the compound. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
69135-44-0 |
|---|---|
Fórmula molecular |
C9H12Cl2N4 |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-3-ium-2-yl)hydrazine;chloride |
InChI |
InChI=1S/C9H11ClN4.ClH/c10-7-3-1-2-4-8(7)13-14-9-11-5-6-12-9;/h1-4,13H,5-6H2,(H2,11,12,14);1H |
Clave InChI |
WKTHKISTJGAWKI-UHFFFAOYSA-N |
SMILES canónico |
C1C[NH+]=C(N1)NNC2=CC=CC=C2Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


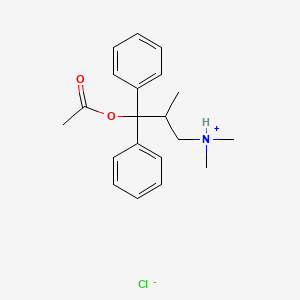
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)
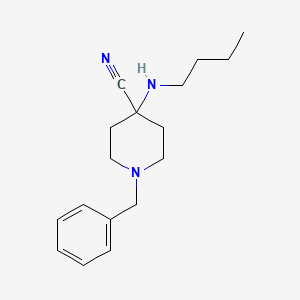
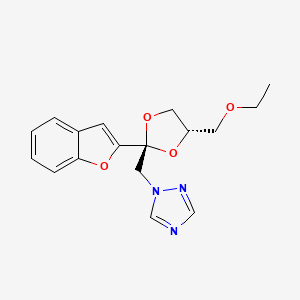
![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)
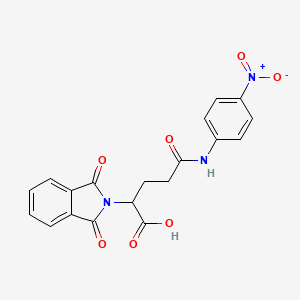
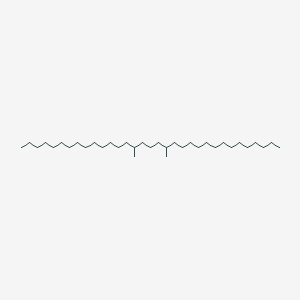
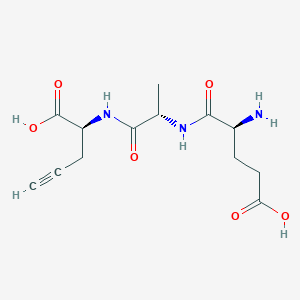
![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
